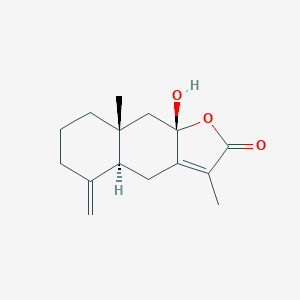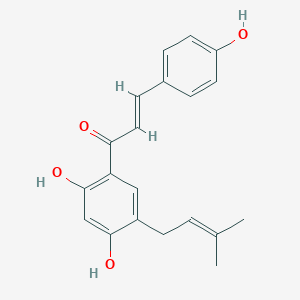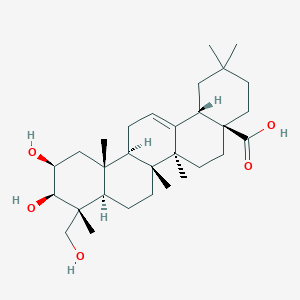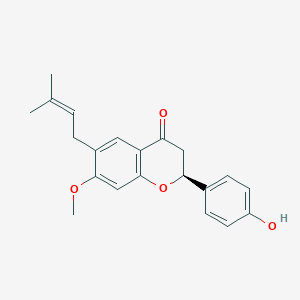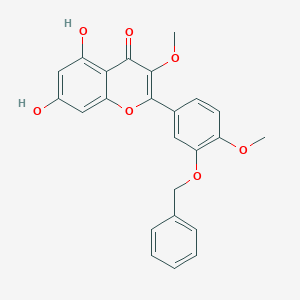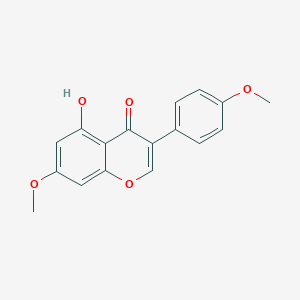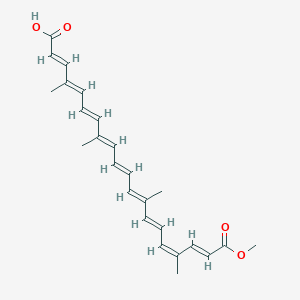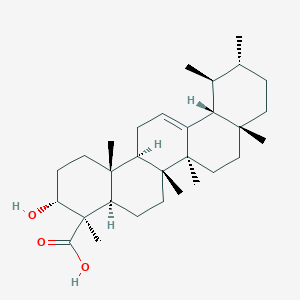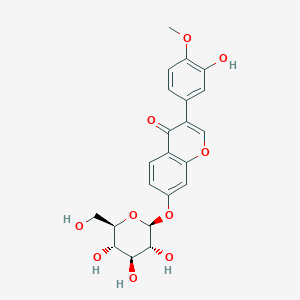
Calycosin-7-O-glucosid
Übersicht
Beschreibung
Calycosin-7-O-beta-D-glucoside is an isoflavonoid glucoside isolated from the roots of Astragalus membranaceus, a traditional medicinal herb. This compound is known for its diverse biological activities, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidative effects . It has a molecular formula of C22H22O10 and a molecular weight of 446.40 g/mol .
Wissenschaftliche Forschungsanwendungen
Calycosin-7-O-beta-D-glucoside has a wide range of scientific research applications:
In Vivo
In vivo studies of Calycosin 7-O-glucoside have shown that it has anti-inflammatory, anti-diabetic, anti-oxidant, and anti-cancer properties. It has also been shown to be effective in the treatment of hypertension and cardiovascular diseases.
In Vitro
In vitro studies of Calycosin 7-O-glucoside have revealed that it has anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to be effective in the inhibition of cell growth and cell death.
Wirkmechanismus
Calycosin-7-O-beta-D-glucoside exerts its effects through various molecular targets and pathways:
Neuroprotection: It inhibits the expression and activities of matrix metalloproteinases and secures the expression of caveolin-1 and tight junction proteins in microvessels.
Cardioprotection: The compound reduces infarct volume, histological damage, and blood-brain barrier permeability in ischemia-reperfusion models.
Anti-inflammatory: It modulates the interleukin-10/JAK2/STAT3 signaling pathway to protect myocardium from ischemia-reperfusion-induced damage.
Antioxidative: Calycosin-7-O-beta-D-glucoside scavenges free radicals and reduces oxidative stress.
Biologische Aktivität
Calycosin 7-O-glucoside has been shown to have a wide range of biological activities. It has been shown to have anti-inflammatory, anti-diabetic, anti-oxidant, and anti-cancer properties. It has also been shown to be effective in the treatment of hypertension and cardiovascular diseases.
Biochemical and Physiological Effects
Calycosin 7-O-glucoside has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been shown to reduce the production of reactive oxygen species and to reduce the production of nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
Calycosin 7-O-glucoside has a number of advantages and limitations for laboratory experiments. One of the advantages of Calycosin 7-O-glucoside is that it is relatively easy to synthesize in a laboratory setting. Additionally, Calycosin 7-O-glucoside is stable in aqueous solutions and can be stored for extended periods of time. However, Calycosin 7-O-glucoside is also limited by its low solubility in water and its low concentration in the Astragalus membranaceus root extract.
Zukünftige Richtungen
The potential therapeutic benefits of Calycosin 7-O-glucoside are still being explored. Future research could focus on the development of novel synthetic methods for the production of Calycosin 7-O-glucoside, as well as the development of new formulations for the delivery of Calycosin 7-O-glucoside. Additionally, further research could be conducted to better understand the biochemical and physiological effects of Calycosin 7-O-glucoside, as well as its mechanism of action. Other potential future directions include the development of new therapeutic strategies for the treatment of various diseases, such as diabetes, hypertension, and cancer.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Calycosin 7-O-glucoside interacts with various enzymes and proteins in biochemical reactions. For instance, it is synthesized by the enzyme uridine diphosphate-dependent glucosyltransferase (UGT) UGT88E18, which selectively and effectively glucosylates the C7 hydroxyl group of calycosin .
Cellular Effects
Calycosin 7-O-glucoside has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Calycosin 7-O-glucoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Calycosin 7-O-glucoside vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Calycosin 7-O-glucoside is transported and distributed within cells and tissues. The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are currently being studied .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calycosin-7-O-beta-D-glucoside can be synthesized through biocatalytic methods involving glucosyltransferase enzymes. One such method involves the use of uridine diphosphate-dependent glucosyltransferase (UGT) isolated from Glycine max, which selectively glucosylates the C7 hydroxyl group of calycosin . The reaction is optimized by coupling UGT with sucrose synthase to recycle uridine diphosphate glucose from sucrose .
Industrial Production Methods: Industrial production of Calycosin-7-O-beta-D-glucoside typically involves extraction from Astragalus membranaceus roots. The extraction process includes drying the roots, followed by solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Calycosin-7-O-β-D-glucosid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidierten Derivaten führen.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.
Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Essigsäureanhydrid und Benzoylchlorid werden für Acetylierungs- und Benzoylierungsreaktionen verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Dihydroderivate.
Substitution: Acetylierte und benzoylierte Derivate.
4. Wissenschaftliche Forschungsanwendungen
Calycosin-7-O-β-D-glucosid hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Medizin: Es hat sich als vielversprechend für die Behandlung verschiedener Erkrankungen erwiesen, darunter Krebs, Virusinfektionen und Osteoporose.
5. Wirkmechanismus
Calycosin-7-O-β-D-glucosid entfaltet seine Wirkung über verschiedene molekulare Zielstrukturen und Signalwege:
Neuroprotektion: Es hemmt die Expression und Aktivität von Matrixmetalloproteinasen und sichert die Expression von Caveolin-1 und Tight-Junction-Proteinen in Mikroblutefässen.
Kardioprotektion: Die Verbindung reduziert das Infarktvolumen, den histologischen Schaden und die Blut-Hirn-Schranke-Permeabilität in Ischämie-Reperfusion-Modellen.
Entzündungshemmung: Es moduliert den Interleukin-10/JAK2/STAT3-Signalweg, um das Myokard vor Ischämie-Reperfusion-induzierten Schäden zu schützen.
Antioxidative Wirkung: Calycosin-7-O-β-D-glucosid fängt freie Radikale ab und reduziert oxidativen Stress.
Vergleich Mit ähnlichen Verbindungen
Calycosin-7-O-β-D-glucosid ist unter den Isoflavonglycosiden einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Struktur. Ähnliche Verbindungen sind:
Ononin: Ein weiteres Isoflavonglycosid mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.
Formononetin: Ein Isoflavonoid mit neuroprotektiven und kardioprotektiven Wirkungen.
Biochanin A: Bekannt für seine Antikrebs- und entzündungshemmenden Aktivitäten.
Im Vergleich dazu zeichnet sich Calycosin-7-O-β-D-glucosid durch seine höhere Wirksamkeit in der Neuroprotektion und Kardioprotektion sowie durch seine breitere Palette an biologischen Aktivitäten aus .
Eigenschaften
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-15-5-2-10(6-14(15)24)13-9-30-16-7-11(3-4-12(16)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACBUPFEGWUGPB-MIUGBVLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20633-67-4 | |
| Record name | Calycosin 7-o-beta-D-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CALYCOSIN 7-O-.BETA.-D-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/247AW3A88C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Calycosin 7-O-glucoside and where is it found?
A1: Calycosin 7-O-glucoside is a flavonoid glycoside found in several plants, notably in the roots of Astragalus membranaceus [], a plant widely used in traditional Chinese medicine.
Q2: What biological activities have been attributed to Calycosin 7-O-glucoside?
A2: Research suggests that Calycosin 7-O-glucoside may play a role in various biological processes. Studies have investigated its potential as an anti-inflammatory agent in the context of Rheumatoid Arthritis, particularly targeting interleukin-6 (IL-6) []. Additionally, it has been explored for its potential to promote nerve function recovery after ischemic stroke, potentially through regulating oxidative stress and apoptosis [, ].
Q3: How does Calycosin 7-O-glucoside interact with biological targets?
A3: While the precise mechanisms of action are still under investigation, research suggests that Calycosin 7-O-glucoside may exert its effects through binding to specific protein targets. For instance, computational studies have suggested its potential to bind to IL-6, suggesting a potential mechanism for its anti-inflammatory effects []. Another study using live HT22 cells combined with affinity chromatography identified Calycosin 7-O-glucoside as a compound with specific binding affinity, further suggesting its interaction with cellular targets [, ].
Q4: Has the pharmacokinetic profile of Calycosin 7-O-glucoside been studied?
A4: Yes, pharmacokinetic studies in mice have detected Calycosin 7-O-glucoside in plasma following oral administration of Radix Astragali extract []. This suggests that it is absorbed into the bloodstream after oral intake.
Q5: What analytical techniques are commonly used to identify and quantify Calycosin 7-O-glucoside?
A5: Various analytical techniques have been employed to identify and quantify Calycosin 7-O-glucoside. These include:
- HPLC-MS/MS: This method has been used for both identification and quantification of Calycosin 7-O-glucoside in various studies, including those investigating its pharmacokinetics and presence in traditional medicine formulations [, , , , , , ].
- UPLC-Q-TOF-MS/MS: This high-resolution mass spectrometry technique has been employed for the characterization and identification of Calycosin 7-O-glucoside in complex mixtures, such as those found in traditional Chinese medicine formulas [].
- UFLC-DAD-Q-TOF-MS/MS: This method combines the separation power of ultra-fast liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry for the identification and analysis of Calycosin 7-O-glucoside [].
- HPLC-PDA: This technique, combining high-performance liquid chromatography with a photodiode array detector, has been utilized for the simultaneous quantification of multiple compounds including Calycosin 7-O-glucoside in traditional Korean medicine formulations [].
- UFLC-IT-TOF–MS/MS and HPLC–DAD: This combination of analytical techniques was used for the identification and quantification of "quality markers" including Calycosin 7-O-glucoside in Tongkang Tablet, highlighting its importance in traditional medicine formulations [].
Q6: Has Calycosin 7-O-glucoside been identified as a "quality marker" in any traditional medicine formulations?
A6: Yes, Calycosin 7-O-glucoside has been identified as a potential "quality marker" in traditional medicine formulations like Tongkang Tablet [], suggesting its significance in contributing to the overall efficacy of these preparations.
Q7: Can Calycosin 7-O-glucoside influence the growth of plants under stress conditions?
A7: Research suggests that the presence of Calycosin 7-O-glucoside may be influenced by environmental factors. One study found that Astragalus mongholicus plants inoculated with Pseudomonas poae strain S61, an endophytic bacterium, showed increased accumulation of Calycosin 7-O-glucoside in their roots when subjected to drought stress []. This indicates a potential role of Calycosin 7-O-glucoside in the plant's response to drought.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


